molecular formula C10H17N3O2 B13576171 Methyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate

Methyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate

Cat. No.: B13576171
M. Wt: 211.26 g/mol
InChI Key: PGVCOQRAQKHFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate is a compound that features an imidazole ring, a common structure in many biologically active molecules. The imidazole ring is known for its presence in various natural and synthetic compounds, contributing to a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glyoxal, ammonia, and an appropriate aldehyde to form the imidazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Methyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate: Similar structure but different substitution pattern.

    Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate: Another isomer with a different position of the imidazole ring.

Uniqueness

Methyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate is unique due to the specific substitution pattern on the imidazole ring, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 2-amino-3-(2-propan-2-ylimidazol-1-yl)propanoate

InChI

InChI=1S/C10H17N3O2/c1-7(2)9-12-4-5-13(9)6-8(11)10(14)15-3/h4-5,7-8H,6,11H2,1-3H3

InChI Key

PGVCOQRAQKHFND-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CN1CC(C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.